P-Phenylphosphonic diamide

Catalog No.
S3555375
CAS No.
4707-88-4
M.F
C6H9N2OP
M. Wt
156.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-Phenylphosphonic diamide

CAS Number

4707-88-4

Product Name

P-Phenylphosphonic diamide

IUPAC Name

diaminophosphorylbenzene

Molecular Formula

C6H9N2OP

Molecular Weight

156.12 g/mol

InChI

InChI=1S/C6H9N2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H4,7,8,9)

InChI Key

SIZHJVYZJFWGHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(N)N

Solubility

0.07 M

Canonical SMILES

C1=CC=C(C=C1)P(=O)(N)N

Catalysis

PPDA can act as a ligand in catalysis, meaning it binds to a metal center to influence the rate and selectivity of a chemical reaction. Studies have shown its potential as a ligand for transition metals like palladium and nickel []. These metal complexes with PPDA have demonstrated catalytic activity in reactions like cross-coupling, which are crucial for forming carbon-carbon bonds in organic synthesis [].

P-Phenylphosphonic diamide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two amide functionalities. Its chemical formula is C6_6H8_8N2_2O2_2P, with a structure that includes a phosphorus atom at the center, flanked by an aromatic ring and two nitrogen-containing amide groups. The compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

, particularly those involving nucleophilic substitutions and condensation processes. For instance, it has been shown to react with enaminones under acidic conditions, leading to the formation of phosphonates through mechanisms involving the formation of carbanions and subsequent nucleophilic attacks on electrophilic centers. The reactions typically require specific conditions such as heating in solvents like dioxane with triethylamine as a catalyst to achieve desired yields .

Research indicates that P-Phenylphosphonic diamide exhibits antioxidant properties. It has been studied for its ability to scavenge free radicals, which may have implications for its use in pharmaceuticals aimed at combating oxidative stress-related diseases. The biological activity of this compound is largely attributed to its structural features that facilitate interactions with reactive species .

The synthesis of P-Phenylphosphonic diamide can be accomplished through several methods:

  • Direct Reaction with Phosphorus Pentasulfide: This method involves treating appropriate substrates with phosphorus pentasulfide under controlled conditions to yield phosphonates.
  • Condensation Reactions: A common approach is the condensation of phenyl phosphonic acid derivatives with amines or other nitrogen-containing compounds, often facilitated by heat or acidic catalysts.
  • Use of Solvents: Reactions are typically carried out in solvents such as dioxane or dimethylformamide, where the choice of solvent can significantly influence the reaction outcome and yield .

P-Phenylphosphonic diamide finds applications in various domains:

  • Materials Science: It serves as a precursor for synthesizing organophosphorus polymers, which can exhibit unique thermal and mechanical properties.
  • Medicinal Chemistry: Due to its biological activity, it may be explored as a lead compound in drug development targeting oxidative stress.
  • Coordination Chemistry: The compound's ability to form stable complexes with transition metals opens avenues for its use in catalysis and materials design .

Studies involving P-Phenylphosphonic diamide have focused on its interactions with various biological molecules and metal ions. These interactions can lead to the formation of coordination complexes that exhibit enhanced stability and reactivity. Research has shown that the compound can effectively coordinate with transition metals, which may enhance its utility in catalysis or as a ligand in complexation reactions .

Several compounds share structural similarities with P-Phenylphosphonic diamide, including:

  • N,N,N',N'-Tetraethyl-P-phenylphosphonic diamide: A derivative featuring ethyl groups that may alter solubility and reactivity.
  • P-Methylphosphonic diamide: Lacks the phenyl group but retains similar phosphorus-nitrogen bonding characteristics.
  • P-Alkylphosphonic diamides: These compounds vary by substituents on the phosphorus atom, influencing their chemical properties.

Comparison Table

CompoundKey FeaturesUnique Aspects
P-Phenylphosphonic diamideAromatic ring, two amidesAntioxidant properties
N,N,N',N'-Tetraethyl-P-phenylphosphonic diamideEthyl substituentsEnhanced solubility
P-Methylphosphonic diamideMethyl group instead of phenylDifferent reactivity profile
P-Alkylphosphonic diamidesVaried alkyl groupsTailored properties based on alkyl chain

The uniqueness of P-Phenylphosphonic diamide lies in its combination of antioxidant activity and potential for complexation, making it a versatile candidate for further research and application development in both materials science and medicinal chemistry .

Other CAS

4707-88-4

Wikipedia

Phosphonic diamide, P-phenyl-

Dates

Modify: 2023-08-20

Explore Compound Types